

Technical Guide: 2-Chloro-N-(2-methoxy-5-nitrophenyl)acetamide

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Compound of Interest

Compound Name: 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide

CAS No.: 58795-63-4

Cat. No.: B1607580

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Synthesis, Reactivity, and Applications in Heterocyclic Chemistry

Executive Summary & Chemical Identity

2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide is a disubstituted acetanilide derivative characterized by two distinct reactive centers: an electrophilic

-chloroacetamide group and a reducible nitro group.^[1] This "orthogonal reactivity" allows it to function as a versatile linchpin in the synthesis of fused bicyclic heterocycles.

It is widely utilized as:

- A Synthetic Intermediate: For the construction of 3,4-dihydroquinoxalin-2(1H)-ones via reductive cyclization.
- An Impurity Standard: In the quality control of Amsacrine (antineoplastic) and structural analogs of Osimertinib (EGFR inhibitor), where des-fluoro analogs are monitored.
- A Pharmacophore Scaffold: For developing antimicrobial and melanogenesis inhibitors.

Chemical Data Table

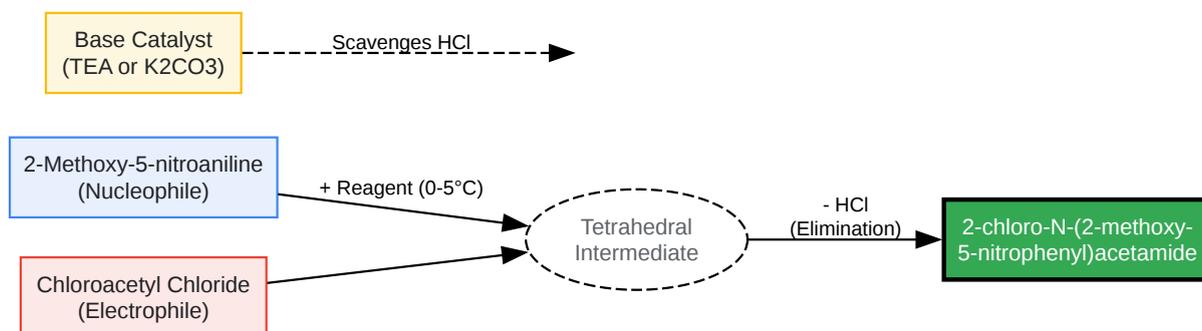
Property	Specification
IUPAC Name	2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide
Common Synonyms	N-(2-Methoxy-5-nitrophenyl)-2-chloroacetamide; 5'-Nitro-o-acetanisidide
CAS Number	33721-54-9
Molecular Formula	
Molecular Weight	244.63 g/mol
SMILES	<chem>COc1c(NC(=O)CCl)cc(cc1)[O-]</chem>
Appearance	Light yellow to orange crystalline powder
Melting Point	132–135 °C (Recrystallized from Ethanol)
Solubility	Soluble in DMSO, DMF, DCM; Sparingly soluble in Water

Synthesis Protocol

The synthesis follows a standard Schotten-Baumann acylation protocol. The nucleophilic aniline nitrogen of 2-methoxy-5-nitroaniline attacks the electrophilic carbonyl of chloroacetyl chloride.

Reaction Scheme

The following diagram illustrates the synthesis pathway and the critical reagents involved.



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Figure 1: Acylation pathway for the synthesis of the title compound.

Step-by-Step Methodology

Reagents:

- 2-Methoxy-5-nitroaniline (1.0 eq)^[2]
- Chloroacetyl chloride (1.2 eq)
- Triethylamine (TEA) (1.5 eq) or Potassium Carbonate ()
- Dichloromethane (DCM) or Toluene (Solvent)

Protocol:

- **Dissolution:** Charge a 3-neck round-bottom flask with 2-methoxy-5-nitroaniline (10.0 g, 59.5 mmol) and dry DCM (100 mL). Stir until fully dissolved.
- **Base Addition:** Add Triethylamine (12.5 mL, 89.2 mmol) to the solution. Cool the mixture to 0–5 °C using an ice bath.
- **Acylation:** Add Chloroacetyl chloride (5.7 mL, 71.4 mmol) dropwise over 30 minutes via an addition funnel. Caution: Exothermic reaction. Maintain internal temperature < 10 °C.
- **Reaction:** Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 3–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 1:1) or HPLC.^{[3][4]}
- **Quench & Workup:**
 - Quench the reaction with water (50 mL).
 - Separate the organic layer and wash sequentially with 1N HCl (50 mL, to remove unreacted aniline/TEA), Sat.

(50 mL), and Brine (50 mL).

- Dry the organic phase over anhydrous

.^[5]

- Purification: Concentrate the solvent in vacuo. Recrystallize the crude solid from Ethanol or Ethyl Acetate/Hexane to yield the product as light yellow needles.
 - Target Yield: 85–92%

Reactivity & Downstream Applications

The molecule's utility stems from its ability to undergo divergent reaction pathways. It acts as a "switch" molecule in library synthesis.

Pathway A: Nucleophilic Substitution ()

The

-chlorine atom is highly labile and easily displaced by secondary amines, thiols, or alkoxides. This is used to attach solubilizing groups (e.g., morpholine, N-methylpiperazine) before reducing the nitro group.

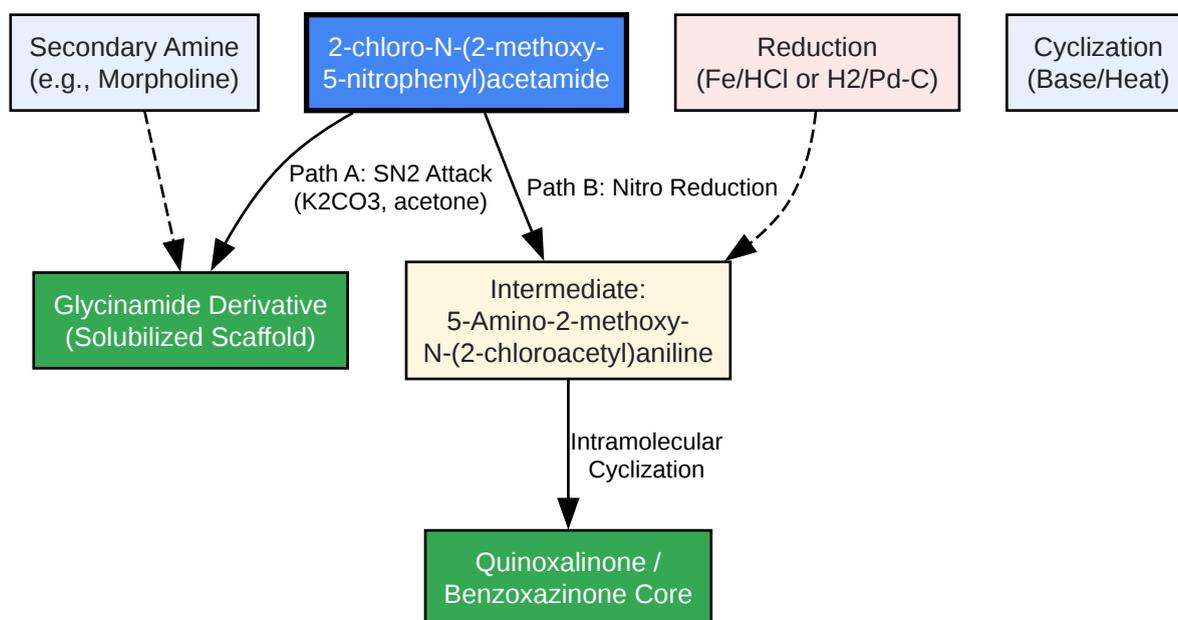
Pathway B: Reductive Cyclization (The "Bischler" Mode)

Reduction of the nitro group to an amine (

) creates a nucleophile at the 5-position. While direct cyclization is sterically hindered by the para-positioning relative to the methoxy group, this scaffold is often used in multi-step heterocycle synthesis where the methoxy group is either:

- Demethylated () to a phenol, allowing formation of 1,4-benzoxazin-3-ones.
- Displaced or used as a directing group for further halogenation.

Reactivity Flowchart



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Figure 2: Divergent synthetic pathways available from the core scaffold.

Pharmaceutical Applications & Impurity Profiling

Impurity Standard for Amsacrine & Kinase Inhibitors

In the synthesis of Amsacrine (an acridine-based DNA intercalator), the aniline precursor N-(4-amino-3-methoxyphenyl)methanesulfonamide is required. If chloroacetyl chloride is inadvertently introduced or if similar acylating agents are present as contaminants, the title compound (or its regioisomers) can form.

- Significance: Regulatory agencies (FDA/EMA) require identification of all impurities >0.1%. This molecule serves as a reference standard to validate HPLC methods for purity analysis.

Structural Analog for EGFR Inhibitors

The title compound is the des-fluoro analog of the intermediate used for Osimertinib (Tagrisso) and related 3rd-generation EGFR tyrosine kinase inhibitors (TKIs).

- Osimertinib Intermediate: 2-chloro-N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide.

- Research Use: The title compound (lacking the fluorine at position 4) is used in Structure-Activity Relationship (SAR) studies to determine the metabolic stability and binding affinity contributions of the fluorine atom.

Safety & Handling (Self-Validating Protocol)

Hazard Class:

- Skin Sensitizer: Chloroacetamides are potent alkylating agents. They can cause allergic contact dermatitis.
- Acute Toxicity: Nitroaromatics are often toxic if inhaled or absorbed.

Mandatory PPE:

- Nitrile gloves (Double gloving recommended due to alkylating potential).
- Chemical fume hood.
- Full face shield if handling >10g scale.

Decontamination:

- Spills should be treated with 10% aqueous ammonia or sodium hydroxide to hydrolyze the chloroacetyl group to the less toxic glycolic acid derivative before disposal.

References

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